molecular formula C34H54N4O6 B14803335 Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA

Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA

Cat. No.: B14803335
M. Wt: 614.8 g/mol
InChI Key: BPZRECFZFZDXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in the study of stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate typically involves several steps, starting from readily available starting materials. The process often includes the protection and deprotection of functional groups, as well as the formation of peptide bonds. Key steps may involve:

  • Protection of the amino group using a benzyloxycarbonyl (Cbz) group.
  • Formation of the pyrrolidine ring through cyclization reactions.
  • Coupling of the protected amino acid derivatives to form the desired peptide bond.
  • Deprotection of the Cbz group to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated peptide synthesizers can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate can be compared with other chiral amino acid derivatives and peptide-based compounds.
  • Similar compounds include N-Boc-protected amino acids, Fmoc-protected amino acids, and other Cbz-protected peptides.

Uniqueness

What sets Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate apart is its specific combination of chiral centers and functional groups, which confer unique reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for studying stereochemistry and developing new synthetic methodologies.

Properties

Molecular Formula

C34H54N4O6

Molecular Weight

614.8 g/mol

IUPAC Name

dicyclohexylazanium;4-methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2

InChI Key

BPZRECFZFZDXFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.